Comparative Physicochemical Properties: The Basis for Analytical Selectivity
The utility of 2,3,4,5-tetranor-misoprostol acid (SC-41411) as a specific biomarker is underpinned by its unique physicochemical properties compared to its parent compound and earlier metabolites [1]. The significant reduction in molecular weight (MW) and predicted increase in polarity (LogP) compared to misoprostol acid (SC-30695) enable its differentiation and selective quantification in complex biological matrices like urine using chromatographic methods such as LC-MS/MS [2].
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW: 312.4 g/mol; Predicted LogP: ~2.1 |
| Comparator Or Baseline | Misoprostol acid (SC-30695): MW 368.5 g/mol; Predicted LogP: ~3.2 |
| Quantified Difference | MW difference: -56.1 g/mol; Predicted LogP difference: -1.1 units |
| Conditions | In silico prediction and standard analytical reference data |
Why This Matters
This physicochemical distinction is the fundamental reason why this compound can be resolved as a separate peak from other metabolites in HPLC analysis, allowing for its specific detection and accurate quantification.
- [1] PubChem. (n.d.). Misoprostol acid. Retrieved April 17, 2026. View Source
- [2] Watzer, B., Lusthof, K. J., & Schweer, H. (2015). Abortion after deliberate Arthrotec® addition to food. Mass spectrometric detection of diclofenac, misoprostol acid, and their urinary metabolites. International Journal of Legal Medicine, 129(4), 759-769. View Source
